molecular formula C13H11NO2 B084988 Phenyl anthranilate CAS No. 10268-69-6

Phenyl anthranilate

Cat. No. B084988
CAS RN: 10268-69-6
M. Wt: 213.23 g/mol
InChI Key: ZBFSYQBEXZGTAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyl anthranilate can be synthesized through various chemical reactions, with methods often involving the cyclization of precursors such as phenacyl anthranilate. For example, the preparation of 2-phenyl-2-hydroxymethyl-4-oxo-1,2,3,4-tetrahydroquinazoline from phenacyl anthranilate and ammonium acetate under specific conditions demonstrates one such synthesis pathway (Hradil et al., 2000).

Molecular Structure Analysis

The molecular structure of phenyl anthranilate derivatives has been extensively studied, revealing insights into their conformation and bonding. For instance, the gas and solid-phase structures of 1,8-Bis(phenylethynyl)anthracene, a related compound, have been determined using a combination of techniques, highlighting the importance of dispersion interactions in its solid-state structure (Lamm et al., 2015).

Chemical Reactions and Properties

Phenyl anthranilate undergoes various chemical reactions, forming complex structures with metals and participating in cascade reactions to construct quinoline derivatives. For example, the Cu(II)/Ag(I)-catalyzed cascade reaction of anthranils with sulfonylhydrazone demonstrates the compound's reactivity and its ability to form new C-C, C-N, and C-S bonds in a single step (Wang et al., 2018).

Physical Properties Analysis

The physical properties of phenyl anthranilate and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various applications. Studies focusing on the solid-state protection of anthranilic acid and related compounds provide insights into these properties, emphasizing the role of phenylboronic acid in forming protected products without the need for catalysts or auxiliaries (Kaupp et al., 2003).

Chemical Properties Analysis

The chemical properties of phenyl anthranilate, including its reactivity, stability, and interactions with other molecules, are integral to its applications in various fields. The study of anthranilate synthase-anthranilate 5-phosphoribosylpyrophosphate phosphoribosyltransferases from Salmonella typhimurium, for example, sheds light on the enzymatic processes involved in its biosynthesis and the properties of the enzyme complex responsible for these reactions (Grove & Levy, 1976).

Scientific Research Applications

1. Synthesis of Metal Anthranilate Complexes

  • Application Summary: Phenyl anthranilate can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
  • Methods of Application: Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry and magnetic susceptibility .
  • Results: The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger . Co (II) complex 5 and Cu (II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-aminophenol (4-AP) .

2. Microbial-based Anthranilate Production

  • Application Summary: Phenyl anthranilate is a key platform chemical in high demand for synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .
  • Methods of Application: An Escherichia coli cell factory was designed and optimized for a high titer of anthranilate production . The genes with negative effects on anthranilate biosynthesis were disrupted, while several shikimate biosynthetic pathway genes were overexpressed to maximize glucose uptake and the intermediate flux .
  • Results: The rationally designed anthranilate-overproducing E. coli strain grown in an optimized medium produced approximately 4 g/L of anthranilate in 7-L fed-batch fermentation .

3. Topical Application for Psoriatic Inflammation

  • Application Summary: Anthranilate derivatives can be applied topically to ameliorate psoriatic inflammation .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Phenyl anthranilate is a skin irritant . When heated to decomposition it emits toxic fumes of NOx . The use of anthranilate derivatives in animal nutrition is not expected to have a significant impact on the environment .

Future Directions

Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . This study designed an Escherichia coli cell factory and optimized the fed-batch culture process to achieve a high titer of anthranilate production . Anthranilate is a key platform chemical in high demand for synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .

properties

IUPAC Name

phenyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSYQBEXZGTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145450
Record name Phenyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl anthranilate

CAS RN

10268-69-6
Record name Benzoic acid, 2-amino-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10268-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl anthranilate
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Record name Phenyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.540
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
JI Levin, JM Chen, MT Du, FC Nelson, LM Killar… - Bioorganic & medicinal …, 2002 - Elsevier
… The 3-methylpiperazine-5-phenyl anthranilate derivative, 4u, was prepared in a similar manner from 7a, via silyl ether 7b and piperazine 8b, with incorporation of the phenyl group …
Number of citations: 87 www.sciencedirect.com
RJ Gryglewski, TA Gryglewska - Biochemical Pharmacology, 1966 - Elsevier
… The iodination of the phenyl ring in the molecule of N-phenylanthranilate, results in too strong hydrophobic properties of the molecule and it is unable to induce the process of fibrinolysis…
Number of citations: 24 www.sciencedirect.com
RP Staiger, EB Miller - The Journal of Organic Chemistry, 1959 - ACS Publications
… at 130-135, yielding methyl anthranilate along with other products,5 with hot ethanol and HC1 to yield ethyl anthranilate,6 and with phenol in a tube at 180, to yield phenyl anthranilate.7 …
Number of citations: 152 pubs.acs.org
MV Rylkina, MV Didik - Protection of Metals, 2007 - Springer
Sodium anthranilate (SA), sodium phenyl anthranilate (SPA), and benzotriazole (BTA) were tested as inhibitors of the early depassivation stages of Л70 α-brass in neutral chloride …
Number of citations: 6 link.springer.com
S Biswas, PK Chowdhury - The Journal of Physical Chemistry B, 2016 - ACS Publications
… Using the fluorescence reporter acrylodan in domain I and p-nitro-phenyl anthranilate (NPA) in domain III as the fluorescence resonance energy transfer (FRET) acceptors, we have, in …
Number of citations: 19 pubs.acs.org
BY Sanders, WP Fitzgerald, HH Levine - 1969 - apps.dtic.mil
… Typical preparation of the AF-R-500 monomer involved thermal condensation of phenyl anthranilate and diaminobenzidine. Subsequent thermal reaction of this bis-orthoaminophenyl …
Number of citations: 1 apps.dtic.mil
D Zherebtsov, D Tolstoguzov - 2021 - elibrary.ru
As a result of the research, new nanostructured metal-containing materials were synthesized. The phase composition and microstructure of materials have been studied. The …
Number of citations: 0 elibrary.ru
YI Kuznetsov, I Valuev - Zashch. Met., 1986
Number of citations: 4
NP Andreeva, YUI Kuznetsov - Prot. Met.(USSR), 1987
Number of citations: 3
YI Kuznetsov, IL Rosenfeld, MI Dubrova - Zashch. Met., 1980
Number of citations: 1

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